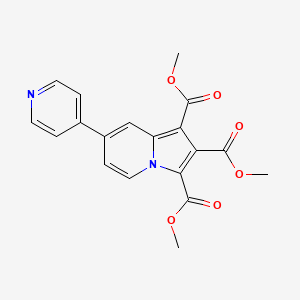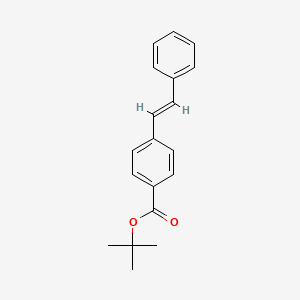![molecular formula C21H16Cl2OSe2 B14186186 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol CAS No. 922525-94-8](/img/structure/B14186186.png)
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is a selenium-containing organic compound. Selenium compounds are known for their unique chemical properties and biological activities, making them of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol typically involves the reaction of 4-chlorophenyl diselenide with appropriate alkyne derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and chlorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Industry: It can be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism by which 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol exerts its effects involves its interaction with biological molecules. The selenium atoms in the compound can participate in redox reactions, modulating the levels of reactive oxygen species (ROS) and influencing cellular oxidative stress pathways. This can lead to protective effects in cells exposed to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Selenylbenzo[b]furan derivatives: These compounds also contain selenium and exhibit various biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its dual chlorophenyl groups and the presence of selenium make it a versatile compound in both synthetic and biological applications.
Propriétés
Numéro CAS |
922525-94-8 |
|---|---|
Formule moléculaire |
C21H16Cl2OSe2 |
Poids moléculaire |
513.2 g/mol |
Nom IUPAC |
2,3-bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H16Cl2OSe2/c22-16-6-10-18(11-7-16)25-20(14-24)21(15-4-2-1-3-5-15)26-19-12-8-17(23)9-13-19/h1-13,24H,14H2 |
Clé InChI |
TVNQPTRXOOXXQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CO)[Se]C2=CC=C(C=C2)Cl)[Se]C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






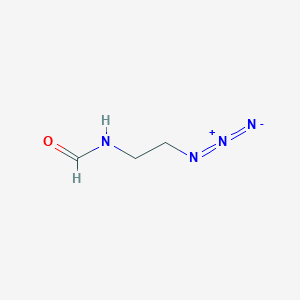


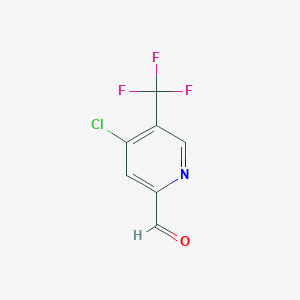
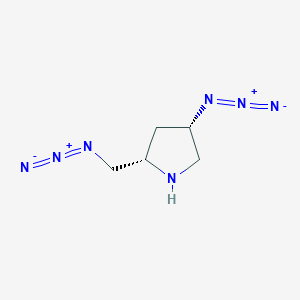
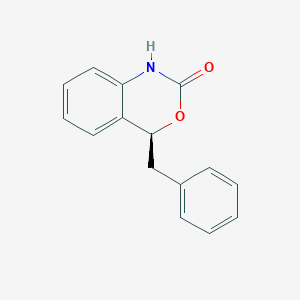
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)

